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Compound of Interest

Compound Name: TIQ-15

Cat. No.: B15611350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial preclinical studies on TIQ-15, a

novel allosteric antagonist of the CXCR4 receptor. The data presented herein focuses on its

mechanism of action and efficacy, primarily in the context of HIV-1 inhibition.

Quantitative Efficacy Data
The initial characterization of TIQ-15 has demonstrated its potency as a CXCR4 antagonist

across a range of in vitro assays. The following tables summarize the key quantitative data

from these studies, providing a comparative overview of its inhibitory activities.

Table 1: In Vitro Inhibitory Activity of TIQ-15
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Assay Type Target/Process
Cell
Line/System

IC50 Value Reference

HIV-1 Entry

Inhibition

CXCR4-tropic

HIV-1

Rev-CEM-GFP-

Luc T cells
13 nM [1][2][3]

Calcium Flux
SDF-1α/CXCR4

Signaling
Not Specified 5-10 nM [2]

6 nM [4]

CXCL12-induced Not Specified 3 nM [5]

SDF-1α Binding
125I-SDF-1α

Competition
Not Specified 112 nM [2]

cAMP Production
SDF-1α/CXCR4

Signaling
Not Specified 41 nM [2]

19 nM [5]

Chemotaxis
SDF-1α-induced

T cell migration

Resting CD4 T

cells
176 nM [2]

β-arrestin

Recruitment

CXCR4

Signaling
Not Specified 19 nM [2]

15 nM [5]

Table 2: Cytotoxicity and Off-Target Activity of TIQ-15

Assay Type Measurement
Cell
Line/System

Value Reference

Cytotoxicity TC50 Not Specified
36,000 nM (36

µM)
[2]

TC50 (50%

cytotoxicity)
Not Specified 47 µM [5]

CYP450

Inhibition
IC50 for CYP2D6

Human Liver

Microsomes

320 nM (0.32

µM)
[4][5]
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Mechanism of Action
TIQ-15 functions as a novel allosteric antagonist of the CXCR4 receptor.[1][2][3] Its primary

mechanism of action involves blocking the entry of CXCR4-tropic (X4-tropic) HIV-1 into CD4+ T

cells.[1][2] This is achieved by interfering with the signaling cascade initiated by the natural

CXCR4 ligand, stromal cell-derived factor-1α (SDF-1α).[1][2] Specifically, TIQ-15 has been

shown to inhibit SDF-1α/CXCR4-mediated signaling pathways, including the Gαi pathway,

leading to a blockage of cofilin activation and subsequent T cell chemotaxis.[1][2] Furthermore,

TIQ-15 can induce the internalization of the CXCR4 receptor without affecting the CD4

receptor, suggesting a distinct allosteric site of action.[1][2][3]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial studies of TIQ-
15.

HIV-1 Infection Inhibition Assay
Cell Line: Rev-CEM-GFP-Luc reporter T cells.[1][2]

Procedure:

Cells were pre-treated with varying concentrations of TIQ-15 for 1 hour at 37°C.[1][2]

Following pre-treatment, the cells were infected with HIV-1(NL4-3) for 2 hours.[1][2]

After the infection period, the cells were washed to remove the virus and the compound.[1]

[2]

The cells were then cultured for 48-72 hours in the absence of TIQ-15.[1][2]

Inhibition of infection was quantified by measuring the expression of a reporter gene (e.g.,

GFP-Luc) via flow cytometry. Propidium iodide (PI) was used to exclude non-viable cells

from the analysis.[1][2]

Chemotaxis Assay
Cell Type: Resting CD4 T cells.[2]
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Procedure:

Resting T cells were pre-treated with TIQ-15 or a DMSO control.[2]

The cells were then exposed to 50 nM SDF-1α in a trans-well assay system.[2]

The migration of the CD4 T cells across the trans-well membrane was measured to

determine the extent of chemotaxis.[2]

A dosage-dependent inhibition of T cell migration by TIQ-15 was observed, with an IC50 of

176 nM.[2]

HIV Entry Assay (BlaM-Vpr based)
Cell Line: CEM-SS cells.[6]

Procedure:

CEM-SS cells were treated with 10 µM TIQ-15, 10 µM AMD3100 (a known CXCR4

antagonist), or DMSO for 1 hour at 37°C.[6]

The cells were then infected with HIV-1(NL4-3) containing a BlaM-Vpr fusion protein for 4

hours.[6]

Viral entry was assessed using a BlaM-Vpr-based assay, which measures the fusion of the

virus with the host cell.[6]

Quantification of Viral DNA
Cell Line: CEM-SS cells.[6]

Procedure:

Cells were pre-treated with 10 µM TIQ-15 or DMSO for 1 hour at 37°C.[6]

Infection was carried out using a single-cycle HIV-1(NL4-3)(Env) pseudotyped with HIV-1

gp160.[6]

Following infection, the synthesis of viral DNA was monitored over a time course.[6]
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The amount of viral DNA was quantified using real-time PCR.[6]

Visualizations
The following diagrams illustrate key pathways and workflows related to the initial studies on

TIQ-15 efficacy.
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Caption: TIQ-15 Mechanism of Action on the SDF-1α/CXCR4 Signaling Pathway.
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Caption: Experimental Workflow for the HIV-1 Infection Inhibition Assay.
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Caption: Logical Relationships of TIQ-15's Antiviral Activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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